molecular formula C16H18F4N6 B12262214 N-ethyl-4-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine

N-ethyl-4-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine

Cat. No.: B12262214
M. Wt: 370.35 g/mol
InChI Key: WQZVNKSYWGWDCZ-UHFFFAOYSA-N
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Description

N-ethyl-4-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine is a complex organic compound that features a pyrimidine core substituted with a piperazine ring and a pyridine ring. The presence of fluorine atoms in the structure enhances its chemical stability and biological activity. This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and unique chemical properties.

Properties

Molecular Formula

C16H18F4N6

Molecular Weight

370.35 g/mol

IUPAC Name

N-ethyl-4-[4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-2-amine

InChI

InChI=1S/C16H18F4N6/c1-2-21-15-22-4-3-13(24-15)25-5-7-26(8-6-25)14-12(17)9-11(10-23-14)16(18,19)20/h3-4,9-10H,2,5-8H2,1H3,(H,21,22,24)

InChI Key

WQZVNKSYWGWDCZ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC=CC(=N1)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine typically involves multiple steps:

    Formation of the pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperazine ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrimidine core is replaced by the piperazine moiety.

    Attachment of the pyridine ring: The pyridine ring, substituted with fluorine atoms, can be attached through cross-coupling reactions such as Suzuki or Stille coupling.

    N-ethylation: The final step involves the ethylation of the nitrogen atom on the piperazine ring, which can be achieved using ethyl halides under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyridine ring, potentially converting it to a piperidine ring.

    Substitution: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to piperidine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study the interactions of fluorinated compounds with biological macromolecules. Its fluorine atoms can enhance binding affinity and selectivity towards specific biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The presence of fluorine atoms can improve the pharmacokinetic properties of drug candidates, such as metabolic stability and bioavailability.

Industry

In the agrochemical industry, this compound can be used as a precursor for the synthesis of pesticides and herbicides. Its fluorinated structure can enhance the efficacy and environmental stability of agrochemical products.

Mechanism of Action

The mechanism of action of N-ethyl-4-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine involves its interaction with specific molecular targets. The fluorine atoms in the structure can form strong hydrogen bonds and van der Waals interactions with target proteins, enhancing binding affinity. The compound can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine
  • N-ethyl-4-{4-[3-fluoro-5-(difluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine
  • N-ethyl-4-{4-[3-fluoro-5-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidin-2-amine

Uniqueness

The uniqueness of N-ethyl-4-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine lies in its specific substitution pattern and the presence of multiple fluorine atoms. This enhances its chemical stability, biological activity, and potential for various applications. The combination of a pyrimidine core with a fluorinated pyridine ring and a piperazine moiety makes it a versatile compound for research and industrial applications.

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